[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine
Description
[1-(Propan-2-yl)-1H-imidazol-4-yl]methanamine is a substituted imidazole derivative with a propan-2-yl (isopropyl) group at the 1-position of the imidazole ring and a methanamine (-CH2NH2) moiety at the 4-position. Its molecular formula is C7H13N3, with a molecular weight of 139.20 g/mol (base form) . This compound is primarily utilized as a building block in organic synthesis, particularly for developing ligands targeting adenosine receptors or enzyme modulators . Its synthesis involves alkylation or coupling reactions under conditions such as microwave-assisted heating or basic catalysis, as described in protocols for related imidazole derivatives .
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylimidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-7(3-8)9-5-10/h4-6H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMCNHQFPFVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine, an organic compound characterized by its imidazole ring and propan-2-yl group, has garnered attention for its diverse biological activities. This compound is notable for its potential as an antimicrobial agent, among other pharmacological applications. The following article delves into its biological activity, supported by data tables, research findings, and case studies.
Structural Characteristics
The molecular formula of this compound is C₈H₁₄N₄, with a molecular weight of approximately 170.22 g/mol. Its structure includes:
- Imidazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.
- Propan-2-yl Group : Enhances solubility and biological activity.
- Methanamine Functionality : Contributes to the compound's reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. Notably, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that this compound could be a candidate for developing new antibiotics, particularly against resistant strains of bacteria .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The imidazole ring may play a crucial role in binding to specific targets within bacterial cells, leading to cell death.
Study on Antibacterial Efficacy
A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antibacterial activity. The study reported that the compound exhibited complete bactericidal effects on S. aureus and E. coli within 8 hours of exposure .
Research on Antifungal Properties
In addition to its antibacterial activity, this compound has been evaluated for antifungal properties. It showed moderate activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Structure–Activity Relationship (SAR)
The unique combination of the isopropyl group and methanamine functionality enhances the biological activity of this compound compared to simpler imidazole derivatives. SAR studies indicate that modifications to the imidazole ring can significantly alter the compound's potency against various biological targets .
Scientific Research Applications
Applications of [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine
The compound This compound is an organic molecule with significant potential in various scientific and industrial applications, particularly in the fields of pharmaceuticals and materials science. Its unique structure, characterized by an imidazole ring and a methanamine group, allows for diverse chemical reactivity and biological activity.
Pharmaceutical Development
This compound has been identified as a promising candidate in drug development due to its potential biological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections, suggesting that this compound may also exhibit antiviral properties.
- Anticancer Potential : Its structural analogs are known for anticancer activities, indicating a potential for therapeutic applications in oncology.
Case Studies
Several studies have explored the interactions of this compound with biological targets, revealing important insights into its pharmacological potential:
- Antiviral Research : Investigations into imidazole derivatives have indicated their efficacy in treating viral hepatitis C, which may extend to This compound due to structural similarities with known antiviral agents .
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects, opening avenues for research into neurodegenerative diseases.
Synthesis and Derivatives
Various synthetic routes can be employed to produce this compound. The ability to modify its structure leads to derivatives with enhanced properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole derivative | Antifungal properties |
| 4-Methylimidazole | Imidazole derivative | Neuroprotective effects |
| 2-(Aminomethyl)imidazole | Amine-substituted | Anticancer activity |
Coordination Chemistry
The compound's ability to form coordination complexes can be explored in materials science. Its structure allows for the encapsulation of guest molecules, which can be utilized in creating advanced materials for catalysis or drug delivery systems.
Ionic Liquids
Research indicates that imidazole derivatives can be incorporated into ionic liquids, enhancing their moisture absorption capabilities and making them suitable for various applications in green chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine and its analogs:
Key Observations :
- Substituent Size and Solubility : Bulkier groups (e.g., 4-bromobenzyl) increase molecular weight and reduce aqueous solubility, favoring use in hydrophobic environments . Smaller substituents like propan-2-yl enhance lipophilicity while maintaining moderate solubility .
- Position of Methanamine : Methanamine at the 4-position (as in the target compound) may influence hydrogen-bonding capacity compared to analogs with the group at position 2 .
- Crystal Packing : Halogenated derivatives (e.g., bromine in ) exhibit C–H⋯X hydrogen bonds and π–π interactions, leading to robust crystal packing despite weak interactions .
Q & A
Q. What are the optimal synthetic routes for [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine, and how can purity be validated?
Methodological Answer:
- Synthesis : A two-step alkylation approach is recommended:
- Purity Validation :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in H₂O:MeCN (gradient 5–95% MeCN over 20 min). Target ≥95% purity.
- NMR : Confirm absence of unreacted starting materials (e.g., isopropylamine δ 1.0–1.2 ppm) and by-products (e.g., dimerization peaks at δ 4.5–5.0 ppm).
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) .
- Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization : Use slow evaporation of a saturated solution in EtOAc:hexane (1:3) at 4°C.
- Data Collection : Employ SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Focus on torsional angles between the imidazole ring and isopropyl group to confirm stereochemistry .
- Common Pitfalls : Twinning or poor diffraction due to flexible isopropyl groups; use SHELXD for structure solution .
Q. How should contradictory bioactivity data (e.g., receptor binding vs. cellular assays) be analyzed for this compound?
Methodological Answer:
- Hypothesis Testing :
- Receptor Binding Assays : Use radioligand displacement (e.g., H₃ receptor, IC₅₀ determination).
- Cellular Assays : Measure cAMP inhibition in HEK293 cells transfected with H₃ receptors.
- Data Reconciliation :
Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar substituents (e.g., –OH or –COOCH₃) to reduce logP (target 1–3).
- Metabolic Stability :
Key Research Gaps and Recommendations
- Crystallographic Data : No X-ray structures of the target compound are reported. Prioritize crystallization trials with halogenated solvents.
- Toxicity Profiling : Acute oral toxicity (LD₅₀) and genotoxicity (Ames test) data are lacking; initiate OECD guideline-compliant assays .
- Biological Targets : Explore histamine receptor subtype selectivity (H₁ vs. H₃) using competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
